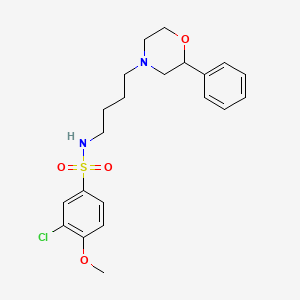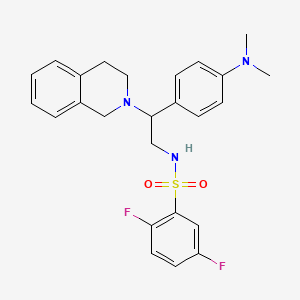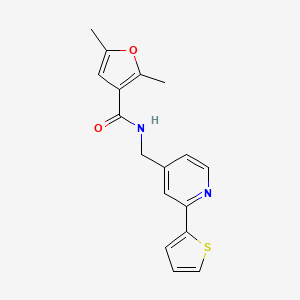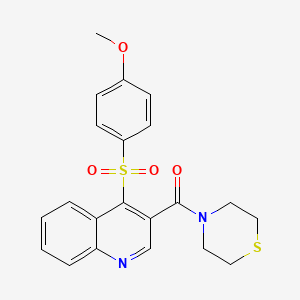
(4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a chemical substance that can be obtained from various sources. It is a part of the quinolin family, which is known for its interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound could potentially involve a transition-metal-free route to quinazolin-4 (3H)-ones via 2-aminobenzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has been shown to be efficient and versatile, leading to a variety of derivatives .Applications De Recherche Scientifique
Synthesis and Biological Activity
Phosphodiesterase Inhibition and Anti-inflammatory Activity : Research has explored the synthesis and potential biological activities of quinoline sulfones, including compounds structurally related to "(4-((4-Methoxyphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone". These studies have focused on their role as phosphodiesterase inhibitors and assessed their anti-inflammatory effects. For example, compounds synthesized from 3-formylquinoline-2-thiol demonstrated potent inhibition of cyclic AMP phosphodiesterase but lacked significant anti-inflammatory effects in specific in vivo tests (Harrison, Rice, & Rogers, 1977).
Antiproliferative Activity : Several derivatives, including 2-anilino-3-aroylquinolines and 3-phenylquinolinylchalcone derivatives, have been synthesized and evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines. These studies highlight the potential of quinoline derivatives as anticancer agents by inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Srikanth et al., 2016); (Tseng et al., 2013).
Chemical Synthesis Techniques
Innovative Synthesis Approaches : Studies have developed novel synthetic pathways for creating quinoline derivatives, demonstrating techniques for functionalizing the quinoline nucleus and creating sulfonamide-dihydroquinolinone hybrids. These methods include using sodium chlorite for stepwise oxidation of sulfides to sulfones and exploring one-step formation processes for functionalized quinolines (Belyaeva et al., 2018); (Moreira et al., 2019).
Antiprotozoal Evaluation : Research into the antiprotozoal activity of quinoline sulfonamides and their metal complexes against various protozoan pathogens has revealed promising results. These studies suggest the potential use of these compounds in treating protozoal infections by inhibiting key biological processes within the pathogens (Silva et al., 2010).
Antibacterial Activity : The green synthesis of novel quinoxaline sulfonamides has been investigated for their antibacterial activity. This research indicates the potential for developing new antibacterial agents through environmentally friendly synthesis methods, demonstrating significant efficacy against various bacterial strains (Alavi et al., 2017).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceutical and biological contexts . The interesting properties of the quinoline family suggest that this compound could have promising potential in drug research and development .
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)20-17-4-2-3-5-19(17)22-14-18(20)21(24)23-10-12-28-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROJTLYECPDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

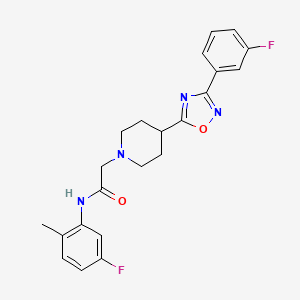
![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)
![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)
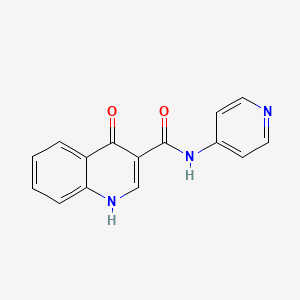
![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)
